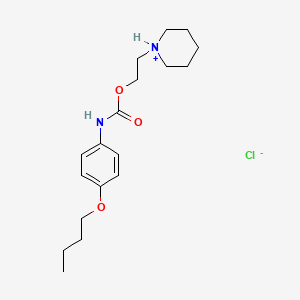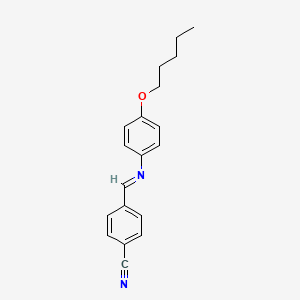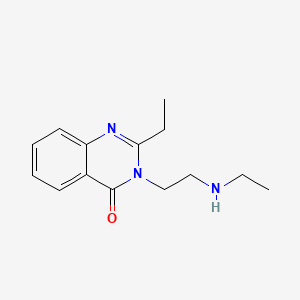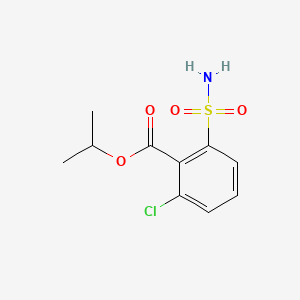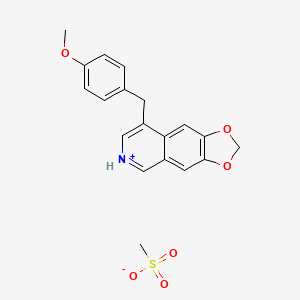
4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide is a heterocyclic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, methyl, dioxo, and phenyl groups. It has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate amines with pyrimidine derivatives under controlled conditions. For instance, the reaction of terephthalaldehyde with amines and N’-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-N,N-dimethylformimidamide in refluxing toluene can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups under mild conditions.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the amino or phenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus pentachloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility .
科学的研究の応用
4-Amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, affecting various biological pathways.
Medicine: Research explores its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and disrupting normal enzymatic activity. This inhibition can affect various cellular pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
類似化合物との比較
Theophylline: A methylxanthine derivative with similar structural features.
Caffeine: Another methylxanthine with stimulant properties.
Pyrimido[4,5-d]pyrimidines: Compounds with a bicyclic structure similar to the pyrimidine ring in 4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
特性
CAS番号 |
61317-83-7 |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC名 |
4-amino-1,3-dimethyl-2,6-dioxo-N-phenylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-16-10(14)9(12(19)17(2)13(16)20)11(18)15-8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,18) |
InChIキー |
LLDWCJKPNGDCTO-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C(=O)N(C1=O)C)C(=O)NC2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


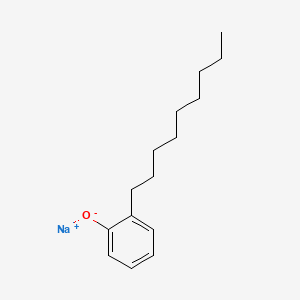
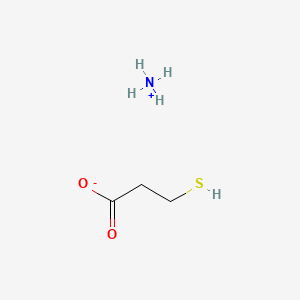
-](/img/structure/B13761479.png)
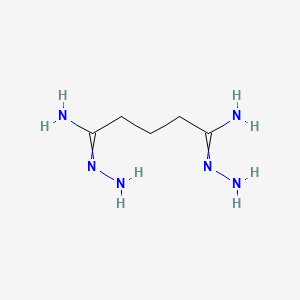
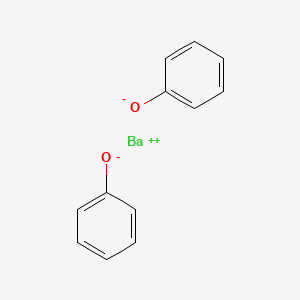
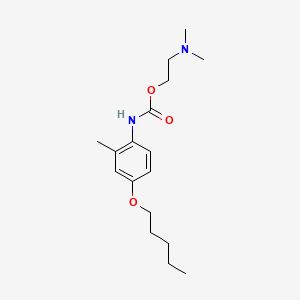
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-piperidinylmethyl)-(9ci)](/img/structure/B13761503.png)

